(S)-叔丁基(1-苄基吡咯烷-3-基)氨基甲酸酯

描述

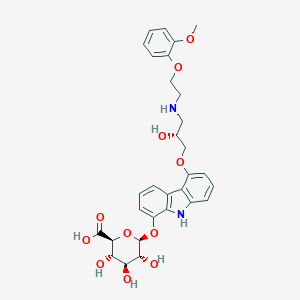

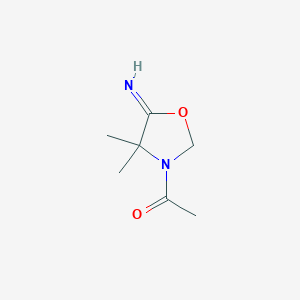

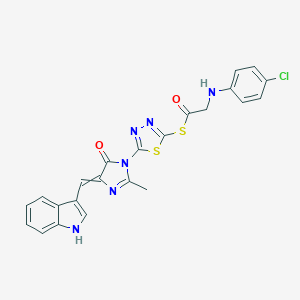

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a compound that serves as an important intermediate in the synthesis of various pharmacologically active molecules. The compound features a pyrrolidine ring, which is a common motif in many bioactive compounds, and the tert-butyl carbamate group, which is often used as a protecting group in organic synthesis .

Synthesis Analysis

The synthesis of related carbamate compounds often involves multi-step processes that can include protection-deprotection strategies, cyclopropanation, and asymmetric aldol reactions. For instance, the synthesis of a similar compound, tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, was achieved from L-Serine through a seven-step process, including esterification, Boc protection, and Corey-Fuchs reaction, with an overall yield of 41% . Another related synthesis utilized an iodolactamization as a key step to produce a highly functionalized intermediate for CCR2 antagonists . These methods highlight the complexity and the need for precise control over reaction conditions to achieve the desired stereochemistry and functional group protection.

Molecular Structure Analysis

The molecular structure of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the benzyl group adds aromatic character to the molecule, which can influence its reactivity and interaction with biological targets. The tert-butyl carbamate moiety is a common protecting group for amines, providing steric bulk and stability against various reaction conditions .

Chemical Reactions Analysis

Compounds similar to (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate can undergo a variety of chemical reactions. For example, the tert-butyl carbamate protecting group can be removed under acidic conditions or by hydrogenolysis. The benzyl group can participate in nucleophilic substitution reactions or can be removed by hydrogenation in the presence of a palladium catalyst. The pyrrolidine ring can engage in cycloaddition reactions, as demonstrated by the Cu(I)-catalyzed [3+2] cycloadditions involving tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate would be influenced by its functional groups. The tert-butyl group is known for its bulkiness, which can affect the solubility and boiling point of the compound. The benzyl group contributes to the compound's aromaticity, potentially affecting its UV absorption characteristics. The pyrrolidine ring, being a heterocycle, can participate in hydrogen bonding and influence the compound's boiling point and solubility in polar solvents .

科学研究应用

合成与结构分析

N-取代吡咯烷-3-基甲胺的合成:本研究提出了一种从衣康酸酯开始的合成叔丁基(1-苄基吡咯烷-3-基)甲基氨基甲酸酯的七步高效工艺。该工艺被描述为简单、经济且环保 (耿敏,2010)。

氨基甲酸酯衍生物的结构表征:一项对两种氨基甲酸酯衍生物的研究,包括叔丁基 3-甲基-1-(3-间甲苯硒脲基)丁烷-2-基氨基甲酸酯,涉及它们的合成和使用单晶 X 射线衍射的结构表征。该研究重点介绍了各种氢键在这些化合物中形成三维结构的相互作用 (U. Das 等人,2016)。

化学反应和转化

叔丁基氨基甲酸酯衍生物的金属化和烷基化:本文研究了氨甲基三烷基硅烷的叔丁基氨基甲酸酯衍生物在氮和硅之间进行金属化的能力,然后与亲电试剂反应。该研究探索了制备 α-官能化 α-氨基硅烷的有效途径 (S. Sieburth 等人,1996)。

Cu(I)-催化的环加成反应:一项关于 Cu(I)-催化的叔丁基 (S)-(3-氧戊-4-炔-2-基)氨基甲酸酯与 1-苄基亚苄基吡唑-3-酮衍生的偶氮甲亚胺的 [3+2] 环加成反应的研究探索了区域和立体选择性 1,3-偶极环加成反应。该研究对于探索有效的反应条件和产物表征具有重要意义 (Eva Pušavec 等人,2014)。

合成中间体

(R)-叔丁基苄基(1-((叔丁基二甲基甲硅烷基)氧基)丁-3-炔-2-基)氨基甲酸酯的合成:本研究涉及合成 (R)-叔丁基 (1-羟基丁-3-炔-2-基)氨基甲酸酯,这是天然产物茉莉酸 B 的关键中间体。它强调了一个从 L-丝氨酸开始的多步骤过程,在合成对人癌细胞系具有细胞毒活性的化合物中具有潜在应用 (L. Tang 等人,2014)。

叔丁基 ((S)-1-((R)-环氧-2-基)-2-苯乙基)氨基甲酸酯的制备:一项描述了该化合物的高产率制备方法的研究,利用 Boc 参与的由亚硫酰氯介导的邻基团参与。该研究强调了在简单性、产率和纯化方面的优势 (陶李等,2015)。

作用机制

属性

IUPAC Name |

tert-butyl N-[(3S)-1-benzylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOIDJGLYWEUEK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)

![Ethanone, 1-bicyclo[3.2.1]octa-2,6-dien-2-yl-(9CI)](/img/structure/B144849.png)

![2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid](/img/structure/B144854.png)